4-tert-Butylphenyl glycidyl ether

Descripción

Overview of 4-tert-Butylphenyl Glycidyl (B131873) Ether: A Key Compound in Chemical Science

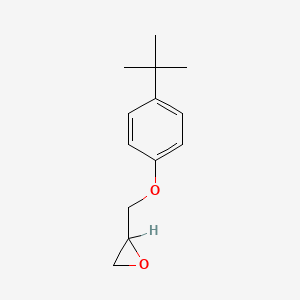

4-tert-Butylphenyl glycidyl ether, systematically named 2-[(4-tert-butylphenoxy)methyl]oxirane, is an organic compound characterized by a glycidyl ether functional group attached to a para-substituted tert-butylphenyl group. cymitquimica.com This structure, featuring a reactive epoxide ring, a bulky hydrophobic tert-butyl group, and an aromatic phenyl ring, imparts a unique combination of properties that make it a valuable molecule in synthetic chemistry. cymitquimica.comsolubilityofthings.com

Typically appearing as a colorless to pale yellow liquid, it possesses low viscosity and moderate volatility. cymitquimica.com Its molecular formula is C13H18O2, and it is soluble in many organic solvents but only slightly soluble in water. cymitquimica.comfishersci.de The presence of the epoxide group makes it highly susceptible to nucleophilic attack, a characteristic that is central to its primary applications. solubilityofthings.com This reactivity allows it to participate in ring-opening polymerization reactions, leading to the formation of cross-linked networks in thermosetting materials. cymitquimica.com

| Property | Value |

| CAS Number | 3101-60-8 |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 165-170 °C at 14 mmHg |

| Flash Point | 102 °C (216 °F) |

| Density | 1.038 g/cm³ |

| Solubility | Slightly soluble in water |

| Refractive Index | 1.515 |

This table presents key physicochemical properties of this compound.

Historical Context and Evolution of Research on this compound

Research into this compound is intrinsically linked to the development of epoxy resins. The synthesis of this compound typically involves the reaction of p-tert-butylphenol with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. evitachem.com This fundamental reaction has been a cornerstone of its production, with research focusing on optimizing reaction conditions such as temperature and stoichiometric ratios to achieve high yields and purity.

Early research primarily focused on its role as a reactive diluent in epoxy resin formulations. mdpi.com Its low viscosity was found to be advantageous for improving the processability of highly viscous epoxy resins, facilitating their use in various applications. Over time, the scope of research expanded to investigate its influence on the final properties of cured epoxy systems. Studies demonstrated that the incorporation of this compound could lead to harder cured products and enhance their dielectric properties. alfa-chemical.com More recent research has delved into its use in more specialized applications, such as in the formulation of dental composites and advanced coatings. researchgate.net

Significance of this compound in Contemporary Chemical Research

In modern chemical research, this compound continues to be a compound of significant interest due to its versatility. Its primary role remains as a reactive diluent for epoxy resins, where it is used to modify the viscosity and improve the handling characteristics of formulations for coatings, adhesives, laminates, and electronic packaging. alfa-chemical.comfishersci.pt The tert-butyl group enhances the hydrophobicity and thermal stability of the resulting polymers. cymitquimica.com

Beyond its traditional use, researchers are exploring its application in the development of advanced materials. For instance, it has been investigated as a monomer in the synthesis of new types of polymers and copolymers. alfa-chemical.com Its ability to undergo ring-opening reactions is exploited in the creation of complex polymer architectures. solubilityofthings.com Furthermore, its presence in formulations for dental materials is being studied for its potential to create non-shrinking polymer matrices. researchgate.net In the field of materials science, it is also used in the paint industry as an organic coating for various applications, including marine and building coatings. fishersci.defishersci.pt

| Application Area | Research Focus |

| Polymer Chemistry | Reactive diluent for epoxy resins, monomer for novel polymers. mdpi.comalfa-chemical.com |

| Materials Science | Development of advanced coatings, adhesives, and composites. fishersci.ptnih.gov |

| Dental Materials | Formulation of non-shrinking dental composites. researchgate.net |

| Organic Synthesis | Intermediate for the synthesis of other organic molecules. |

This table summarizes the key areas of contemporary research involving this compound.

Research Gaps and Future Directions in this compound Studies

Despite decades of research, several areas concerning this compound warrant further investigation. A significant research gap exists in the comprehensive understanding of the structure-property relationships in polymers derived from this monomer. While its general effects on properties like hardness and dielectric performance are known, more detailed studies are needed to correlate the specific molecular architecture with macroscopic material behavior.

Future research is likely to focus on several key directions. The development of more sustainable and efficient synthesis methods for this compound, potentially utilizing greener catalysts and solvents, is a promising avenue. Another area of interest is the design and synthesis of novel functional polymers and copolymers incorporating this monomer to achieve tailored properties for specific high-performance applications. For example, its use in creating materials with enhanced thermal stability, chemical resistance, or specific optical properties is an active area of exploration. google.com Furthermore, as the demand for advanced materials in sectors like aerospace and electronics grows, research into the performance of this compound-based materials under extreme conditions will be crucial. The exploration of its potential in bio-based nanomaterials and its integration with digital dentistry also represent exciting future research frontiers. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(4-tert-butylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRACYLRBOUBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024702 | |

| Record name | tert-Butyl phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-tert-butylphenyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Dry Powder; Liquid, Clear light yellow liquid; [CAMEO] Colorless liquid with a mild odor; [Sigma-Aldrich MSDS] | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tert-Butylphenyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

329 to 338 °F at 14 mmHg (NTP, 1992) | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 °F (NTP, 1992) | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.038 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3101-60-8 | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-tert-Butylphenyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3101-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphenyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003101608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylphenyl 1-(2,3-epoxy)propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-tert-Butyl phenyl glycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA9665YBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 4 Tert Butylphenyl Glycidyl Ether

Established Synthetic Routes for 4-tert-Butylphenyl Glycidyl (B131873) Ether

The primary synthetic pathways focus on creating an ether linkage between the 4-tert-butylphenol (B1678320) group and a glycidyl moiety. The choice of method can depend on factors such as desired yield, purity, and process scalability.

In this general approach, the phenoxide ion derived from 4-tert-butylphenol acts as a nucleophile. This ion attacks one of the carbon atoms of an epoxide ring, causing the ring to open. In the context of synthesizing 4-tert-butylphenyl glycidyl ether, this typically involves the reaction of the 4-tert-butylphenoxide with epichlorohydrin (B41342). The phenoxide attacks the least sterically hindered carbon of the epoxide ring in epichlorohydrin. wordpress.com This is followed by an intramolecular substitution reaction where the newly formed alkoxide displaces the adjacent chloride ion, forming the new epoxide ring of the final glycidyl ether product. wordpress.comrsc.org

Glycidylation is the process of adding a glycidyl group to a molecule. For phenolic derivatives like 4-tert-butylphenol, this is a cornerstone of epoxy resin chemistry. wikipedia.org The reaction typically involves deprotonating the phenol with a base to form a more nucleophilic phenoxide, which then reacts with an electrophilic glycidyl source, most commonly epichlorohydrin. rsc.orggoogle.com The efficiency of the glycidylation can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.

This is the most common and industrially significant method for synthesizing this compound. wikipedia.orggoogle.com The process involves two key steps: the coupling of the phenol and epichlorohydrin, and the subsequent dehydrochlorination to form the epoxide ring. google.com

Formation of the Phenoxide: 4-tert-butylphenol is treated with a base, such as sodium hydroxide (NaOH), to deprotonate the hydroxyl group and form the sodium 4-tert-butylphenoxide salt. wordpress.comgoogle.com

Nucleophilic Attack: The resulting phenoxide ion attacks the terminal carbon of the epichlorohydrin molecule, opening the epoxide ring to form a chlorohydrin intermediate. rsc.orggoogle.com

Ring Formation: The intermediate is then dehydrochlorinated by the base in an intramolecular Williamson ether synthesis, where the newly formed alkoxide displaces the chloride ion, creating the final glycidyl ether product and a salt byproduct (e.g., NaCl). rsc.orggoogle.com

To maximize the yield of the glycidyl ether and minimize the formation of high molecular weight byproducts, an excess of epichlorohydrin is typically used. google.com The reaction can be carried out in the presence of a phase-transfer catalyst to improve reaction rates and efficiency. researchgate.netgoogle.comchalmers.se

| Factor | Condition | Purpose |

| Reactants | 4-tert-Butylphenol, Epichlorohydrin | Primary starting materials |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the phenol, facilitates ring closure |

| Stoichiometry | Excess Epichlorohydrin | Maximizes yield of desired monomeric product google.comphasetransfercatalysis.com |

| Catalyst | Phase-Transfer Catalyst (optional) | Enhances reaction rate between phases rsc.orgresearchgate.net |

| Temperature | Typically elevated (e.g., 80-110°C) | Increases reaction rate phasetransfercatalysis.comgoogle.com |

While a viable method for forming epoxides, this is a less direct route for synthesizing this compound. This pathway would first require the synthesis of 4-tert-butylphenyl allyl ether. This intermediate would then be treated with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), to epoxidize the allyl double bond, yielding the final glycidyl ether product.

This method is fundamentally the same as the reaction described in section 2.1.3 and represents a classic example of Williamson ether synthesis. The term "alkylation" here refers to the formation of the ether bond by the reaction of the phenoxide nucleophile with the electrophilic epichlorohydrin. The use of phase-transfer catalysis (PTC) is a significant refinement of this method. researchgate.netphasetransfercatalysis.com A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the epichlorohydrin resides, accelerating the reaction. rsc.orgresearchgate.netgoogle.com This solvent-free or reduced-solvent approach offers benefits such as easier product separation and potentially higher yields. researchgate.netchalmers.se

Table of Common Phase-Transfer Catalysts:

| Catalyst Type | Examples |

|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide, Benzyltrimethylammonium bromide |

An alternative synthetic route involves the direct reaction of 4-tert-butylphenol with glycidol. wikipedia.org Glycidol contains both the hydroxyl and epoxide functional groups necessary to form the ether linkage and the final epoxide ring. This method avoids the use of chlorinated reagents like epichlorohydrin, which can be advantageous from an environmental perspective. The reaction is typically catalyzed by either an acid or a base. Base catalysis is often preferred for producing glycidyl ethers from phenols to ensure the correct regioselectivity of the epoxide ring-opening. wikipedia.org

Optimization of Reaction Conditions for High Purity this compound

The synthesis of this compound from 4-tert-butylphenol and epichlorohydrin is a nuanced process where reaction conditions must be carefully managed to maximize yield and purity while minimizing the formation of by-products. Key parameters that are optimized include temperature, the stoichiometric ratio of reactants, and the choice of catalyst.

Temperature Control (e.g., 40-80°C)

Temperature is a critical variable in the synthesis of glycidyl ethers. The reaction temperature influences both the rate of reaction and the prevalence of side reactions. Generally, temperatures are maintained within a range that promotes the desired etherification reaction without causing polymerization of the epichlorohydrin or other undesirable secondary reactions. While a general range of 40-80°C is often cited for such reactions to achieve a balance between reaction rate and selectivity, specific procedures may employ different temperature profiles. For instance, some syntheses may involve heating up to 95°C or even higher, particularly during the initial reaction phase, followed by specific temperature control during subsequent steps like dehydrochlorination. google.com Lowering the reaction temperature can sometimes improve yield by preventing the deprotection or degradation of the desired product. researchgate.net

Table 1: Illustrative Effect of Temperature on Glycidyl Ether Synthesis

| Temperature Range | Primary Effect | Potential Issues |

|---|---|---|

| Low (e.g., < 40°C) | Slower reaction rate | Incomplete conversion |

| Moderate (40-80°C) | Favorable balance of rate and selectivity | Requires careful monitoring |

| High (e.g., > 80°C) | Increased reaction rate | Risk of side reactions, polymerization, and by-product formation |

This table provides a generalized overview of temperature effects in glycidyl ether synthesis.

Stoichiometric Ratios of Epichlorohydrin to Phenol Derivatives

The molar ratio of epichlorohydrin to the phenolic substrate, in this case, 4-tert-butylphenol, is a crucial factor in determining the yield and purity of the final product. To suppress the formation of higher molecular weight by-products, where the glycidyl ether product reacts with another phenol molecule, a significant molar excess of epichlorohydrin is typically used. google.com This ensures that the phenolic hydroxyl groups are more likely to react with epichlorohydrin rather than the newly formed secondary alcohol of the intermediate chlorohydrin. Ratios of at least 2 moles of epichlorohydrin per phenolic hydroxyl equivalent are common, with ratios of 3:1, 5:1, or even 10:1 being employed to maximize the yield of the desired mono-glycidyl ether. google.comgoogle.com

Table 2: Impact of Stoichiometric Ratio on Product Formation

| Epichlorohydrin : Phenol Ratio | Expected Outcome |

|---|---|

| 1:1 | High potential for polymer and by-product formation |

| 2:1 | Improved yield of mono-glycidyl ether, some by-products may still form |

| >3:1 (Excess Epichlorohydrin) | Maximizes formation of the desired mono-glycidyl ether; minimizes polymeric by-products google.com |

This table illustrates the general principle of using excess epichlorohydrin in the synthesis of glycidyl ethers.

Catalysis by Lewis Acids (e.g., BF₃·Et₂O)

Table 3: Examples of Lewis Acid Catalysts in Glycidyl Ether Synthesis

| Catalyst | Chemical Formula | Role |

|---|---|---|

| Boron trifluoride etherate | BF₃·O(C₂H₅)₂ | Activates epoxide ring for nucleophilic attack google.comnoaa.gov |

| Stannic chloride | SnCl₄ | Alternative Lewis acid catalyst google.com |

| Tributyltin chloride | BuSnCl₃ | Mild and efficient Lewis acid catalyst thieme-connect.comresearchgate.net |

This table lists common Lewis acids used to catalyze the formation of glycidyl ethers.

Purification Techniques for this compound

Following the synthesis and initial work-up, the crude this compound must be purified to remove unreacted starting materials, catalysts, salts, and by-products. High purity is essential for its use in applications such as epoxy resin formulations. The primary methods for purification are vacuum distillation and column chromatography.

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying thermally stable, high-boiling point liquids like this compound. nih.gov By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at a lower temperature. This is crucial for preventing thermal degradation or polymerization of the product. In a specific example, after synthesis, the crude product is subjected to vacuum distillation, with the pure p-tert-butylphenol-glycidyl-ether being collected at temperatures up to 150°C under reduced pressure. google.com Any remaining excess epichlorohydrin is typically removed by distillation prior to the final purification of the glycidyl ether product. google.com

Table 4: Typical Parameters for Vacuum Distillation of Aryl Glycidyl Ethers

| Parameter | Description | Example Value |

|---|---|---|

| Pressure | Reduced to lower the boiling point | e.g., < 20 mmHg nih.gov |

| Temperature | Kept below the thermal decomposition point of the product | e.g., up to 150°C google.com |

| Fraction Collection | The fraction corresponding to the boiling point of the pure product is collected | Based on the specific boiling point at the given pressure |

This table outlines the key parameters involved in the vacuum distillation purification process.

Column Chromatography (e.g., Silica Gel, Ethyl Acetate/Hexane Eluent)

For achieving very high purity or for separating compounds with close boiling points, column chromatography is a preferred method. In this technique, the crude product is passed through a stationary phase, typically silica gel, using a mobile phase (eluent). orgsyn.org The separation is based on the differential adsorption of the components of the mixture to the silica gel. For a compound like this compound, a non-polar to moderately polar eluent system is effective. A common choice is a mixture of hexane and ethyl acetate. biotech-asia.org The process begins with a low-polarity eluent (higher ratio of hexane) to elute non-polar impurities, and the polarity is gradually increased (by increasing the proportion of ethyl acetate) to elute the desired product, leaving more polar impurities adsorbed on the column. orgsyn.org High-performance liquid chromatography (HPLC) methods using reverse-phase columns with acetonitrile and water as the mobile phase have also been developed for the analysis and separation of this compound. sielc.com

Table 5: General Conditions for Column Chromatography Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | A solid adsorbent that separates the mixture components. | Silica Gel orgsyn.org |

| Mobile Phase (Eluent) | A solvent system that carries the mixture through the stationary phase. | Hexane/Ethyl Acetate mixture biotech-asia.org |

| Elution Technique | Can be isocratic (constant eluent composition) or gradient (changing eluent composition). | Gradient elution, starting with high hexane content and increasing ethyl acetate content. |

This table summarizes the typical setup for purifying this compound via column chromatography.

Industrial Production Methods and Scalability

The industrial synthesis of this compound is predominantly achieved through the reaction of 4-tert-butylphenol with an excess of epichlorohydrin in the presence of a basic catalyst. This method is favored for its efficiency and cost-effectiveness on a large scale. A key technology employed to enhance reaction rates, improve yields, and simplify the process is phase-transfer catalysis (PTC). phasetransfercatalysis.comphasetransfercatalysis.com

Phase-Transfer Catalysis in Industrial Synthesis

Phase-transfer catalysis is particularly well-suited for the industrial production of glycidyl ethers as it facilitates the reaction between reactants that are in different phases (typically a solid or aqueous phase and an organic phase). phasetransfercatalysis.comresearchgate.net In the synthesis of this compound, 4-tert-butylphenol is deprotonated by a strong base, such as sodium hydroxide, to form the sodium phenoxide. This phenoxide is then transferred from the solid or aqueous phase to the organic phase (epichlorohydrin, which can also act as the solvent) by a phase-transfer catalyst. phasetransfercatalysis.com

Commonly used phase-transfer catalysts for this process are quaternary ammonium salts, such as tetra-n-butylammonium bromide (TBAB) or tetraethylammonium bromide. phasetransfercatalysis.comiagi.or.id The catalyst cation pairs with the phenoxide anion, rendering it soluble in the organic phase where it can react with epichlorohydrin.

A representative industrial process can be outlined as follows:

Reaction Setup: A mixture of 4-tert-butylphenol and a significant excess of epichlorohydrin is charged into a reactor. The excess epichlorohydrin not only serves as a reactant but also as the solvent, creating a solvent-free reaction environment which is economically and environmentally advantageous. phasetransfercatalysis.comchalmers.se

Catalyst Addition: A catalytic amount of a phase-transfer catalyst, typically 1-5 mol% relative to the phenol, is added to the mixture.

Base Addition: A concentrated aqueous solution of a base, such as 50% sodium hydroxide, is gradually added to the reaction mixture. The gradual addition helps to control the reaction exotherm and maintain a steady reaction rate.

Reaction Conditions: The reaction is typically carried out at an elevated temperature, often in the range of 60-80°C, to ensure a reasonable reaction rate. phasetransfercatalysis.comiagi.or.id

Workup and Purification: After the reaction is complete, the crude product is washed to remove the salt byproduct (e.g., sodium chloride) and any remaining base. The excess epichlorohydrin is then removed by distillation, often under reduced pressure, to be recycled. The final product, this compound, is purified by vacuum distillation.

Scalability Considerations

Several factors are crucial for the successful and efficient scaling up of this process:

Heat Management: The reaction is exothermic, and efficient heat removal is critical on a large scale to prevent runaway reactions and ensure product quality. The use of jacketed reactors with efficient stirring is standard.

Mass Transfer: In a multiphase system, efficient mixing is essential to maximize the interfacial area between the phases and ensure a high rate of reaction. The choice of reactor and agitator design is therefore important.

By-product Formation: The primary by-products include water and sodium chloride. Water can lead to the hydrolysis of epichlorohydrin and the product, so its removal, for instance by azeotropic distillation, can improve yield and purity. phasetransfercatalysis.com The solid salt must be efficiently separated from the organic product.

Catalyst Selection and Recycling: The choice of phase-transfer catalyst can impact reaction efficiency and cost. While catalysts like tetraethylammonium bromide are effective, their stability under the reaction conditions can be a concern. phasetransfercatalysis.com The ability to recover and reuse the catalyst can significantly improve the process economics.

Solvent-Free Operation: Running the reaction without an additional organic solvent simplifies the process by eliminating the need for solvent recovery and reducing waste streams, making it a "greener" and more cost-effective approach on an industrial scale. researchgate.netchalmers.se

The following table summarizes typical parameters for the industrial production of aryl glycidyl ethers using phase-transfer catalysis.

| Parameter | Typical Value/Condition | Purpose/Rationale |

| Reactants | 4-tert-butylphenol, Epichlorohydrin | Starting materials for the synthesis. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates the transfer of the phenoxide ion to the organic phase. |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the reactive phenoxide. |

| Solvent | Excess Epichlorohydrin (Solvent-free) | Acts as both reactant and solvent, improving process efficiency. chalmers.se |

| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a practical rate. phasetransfercatalysis.com |

| Agitation | Vigorous stirring | Ensures efficient mixing of the different phases for optimal mass transfer. |

| Purification | Vacuum Distillation | Separates the final product from unreacted starting materials and by-products. |

Stereoselective Synthesis and Enantiomeric Purity of this compound and its Derivatives

The synthesis of enantiomerically pure this compound is of significant interest for applications where specific stereochemistry is required. As the commercial product is a racemic mixture, stereoselective methods are necessary to obtain the individual enantiomers. fda.gov The most prominent and well-established methods for asymmetric epoxidation, the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation, can be adapted for this purpose. wikipedia.orgwikipedia.org

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgresearchgate.netharvard.edu To apply this method to the synthesis of chiral this compound, a precursor allylic alcohol, namely 1-(4-tert-butylphenoxy)prop-2-en-1-ol, would be required. The synthesis of this precursor can be envisioned through several routes.

The epoxidation reaction itself utilizes a catalytic amount of a titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant. libretexts.org The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide.

Using (+)-DET (L-(+)-diethyl tartrate): This reagent directs the epoxidation to one face of the double bond, yielding one enantiomer of the epoxy alcohol.

Using (-)-DET (D-(-)-diethyl tartrate): This reagent directs the epoxidation to the opposite face, producing the other enantiomer.

The subsequent conversion of the resulting chiral epoxy alcohol to this compound would involve a Williamson ether synthesis-like intramolecular cyclization under basic conditions.

The key features of the Sharpless epoxidation are its high enantioselectivity (often >90% ee) and its predictable stereochemical outcome. libretexts.org

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including aryl allyl ethers. wikipedia.org This method employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant such as sodium hypochlorite (bleach). wikipedia.org

For the synthesis of chiral this compound, the starting material would be 4-tert-butylphenyl allyl ether. This precursor can be readily synthesized by the reaction of 4-tert-butylphenol with allyl bromide.

The Jacobsen epoxidation of 4-tert-butylphenyl allyl ether would proceed as follows:

Catalyst: A chiral (R,R)- or (S,S)-Jacobsen's catalyst is used. The choice of the catalyst enantiomer determines the stereochemistry of the resulting epoxide.

Oxidant: A buffered solution of sodium hypochlorite is a common and inexpensive oxidant.

Reaction Conditions: The reaction is typically carried out in a two-phase system, for example, dichloromethane and water, at or below room temperature.

The enantioselectivity of the Jacobsen epoxidation can be very high, often exceeding 90% ee for cis-disubstituted and certain other olefins.

The following table outlines a comparison of the two proposed stereoselective routes.

| Feature | Sharpless Asymmetric Epoxidation | Jacobsen-Katsuki Asymmetric Epoxidation |

| Precursor | 1-(4-tert-butylphenoxy)prop-2-en-1-ol (an allylic alcohol) | 4-tert-butylphenyl allyl ether (an unfunctionalized olefin) |

| Catalyst | Titanium tetra(isopropoxide) / Chiral Diethyl Tartrate | Chiral Manganese(III)-salen complex (Jacobsen's catalyst) |

| Oxidant | tert-Butyl Hydroperoxide (TBHP) | Sodium Hypochlorite (NaOCl) |

| Stereochemical Control | Determined by the chirality of the diethyl tartrate ligand. libretexts.org | Determined by the chirality of the salen ligand in the catalyst. |

| Advantages | Highly predictable stereochemistry, well-established for allylic alcohols. wikipedia.org | Applicable to unfunctionalized olefins, uses a readily available oxidant. wikipedia.org |

Determination of Enantiomeric Purity

Once the chiral this compound is synthesized, it is crucial to determine its enantiomeric purity, typically expressed as enantiomeric excess (ee). The most common and accurate method for this is chiral High-Performance Liquid Chromatography (HPLC). indexcopernicus.comnih.gov

Chiral Stationary Phase (CSP): The separation of enantiomers is achieved using a column packed with a chiral stationary phase. For glycidyl ethers and similar compounds, cellulose-based CSPs are often effective. indexcopernicus.com

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is typically used.

Detection: The separated enantiomers are detected using a UV detector.

Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

The development of a robust and validated chiral HPLC method is essential for the quality control of enantiomerically enriched this compound. indexcopernicus.comsemanticscholar.org

Iv. Analytical Methodologies for Characterization and Quantification of 4 Tert Butylphenyl Glycidyl Ether

Chromatographic Techniques

Chromatography is a fundamental tool for separating 4-tert-butylphenyl glycidyl (B131873) ether from unreacted starting materials, byproducts, or polymeric forms. The choice of technique depends on the volatility of the analyte and the specific information required.

Gas chromatography is a premier technique for assessing the purity and quantifying the content of 4-tert-butylphenyl glycidyl ether, a compound with sufficient volatility for this method. Commercial grades of this compound often specify a purity level of over 98.0%, which is typically verified by GC analysis. tcichemicals.comvwr.com The Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds and a wide linear range.

For the separation of glycidyl ethers and related compounds, capillary columns are essential for achieving high resolution. A common choice is a non-polar or low-polarity stationary phase. Columns with a 5% phenyl polysilphenylene-siloxane phase (such as DB-5MS or BP5MS) are particularly suitable for this type of analysis. nih.gov This phase provides good selectivity for a range of aromatic compounds.

Splitless injection is often the preferred technique when analyzing trace-level impurities or when the sample concentration is low. This method ensures that the majority of the injected sample is transferred to the column, maximizing sensitivity. A typical GC-MS method for related glycidyl ethers involves an initial oven temperature hold followed by a temperature ramp to ensure the separation of all components. nih.gov Although specific parameters for this compound are proprietary, a general understanding can be derived from similar compounds.

Table 1: Illustrative GC Conditions for Glycidyl Ether Analysis This table is a representative example based on common practices for similar analytes.

| Parameter | Setting |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 290 °C (hold 7 min) nih.gov |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for the analysis of non-volatile or thermally labile impurities that may be present in this compound. Reversed-phase HPLC is the most common mode for this purpose. sielc.com

The separation is typically achieved using a C18 (octadecylsilane) column, which is a non-polar stationary phase. sielc.comtosohbioscience.com The mobile phase consists of a mixture of a polar organic solvent, such as acetonitrile (MeCN), and water. sielc.com This setup allows for the separation of compounds based on their hydrophobicity. The aromatic ring in this compound allows for sensitive detection using an ultraviolet (UV) detector, commonly set at a wavelength around 254 nm or 280 nm. lcms.czscience.gov Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to separate compounds with a wide range of polarities.

Table 2: Typical HPLC-UV Parameters for Aromatic Ether Analysis This table provides a general example of conditions used for related compounds.

| Parameter | Setting |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water sielc.com |

| Mobile Phase B | Acetonitrile (MeCN) sielc.com |

| Gradient | Isocratic or Gradient elution depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm lcms.cz |

When this compound is used as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymers. researchgate.netazom.com GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. lcms.cz This technique is essential for determining key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.netlcms.cz

The analysis is typically performed using a series of columns packed with porous materials of varying pore sizes. A Refractive Index (RI) detector is commonly used as it provides a universal response to the concentration of the polymer. lcms.cz The system is calibrated using well-characterized polymer standards with narrow molecular weight distributions, such as polystyrene standards. lcms.cz The resulting calibration curve of log(Molecular Weight) versus retention time allows for the determination of the molecular weight characteristics of the polymer sample.

Table 3: GPC System Configuration for Polymer Analysis This table outlines a standard GPC setup.

| Component | Description |

|---|---|

| Solvent/Mobile Phase | Tetrahydrofuran (THF) |

| Columns | Set of GPC columns with a range of pore sizes (e.g., Styragel) lcms.cz |

| Detector | Refractive Index (RI) Detector lcms.cz |

| Calibration | Polystyrene standards of known, narrow molecular weights lcms.cz |

| Data Analysis | Calculation of Mn, Mw, and PDI against the calibration curve lcms.cz |

High-Performance Liquid Chromatography (HPLC) with UV Detection for Non-Volatile Impurities

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound shows characteristic fragments that can be used for its identification. nih.gov A significant number of mass spectra for this compound are available in public databases. mzcloud.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is another powerful tool for structural confirmation. The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule and their neighboring environments, allowing for an unambiguous verification of the structure. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Mass Spectrometry (MS) and LC-MSn for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as LC-MS, is a powerful tool for the identification and quantification of this compound. LC separates the compound from other components in a sample mixture, after which MS provides information on its mass-to-charge ratio (m/z), allowing for its precise identification.

In positive mode atmospheric pressure chemical ionization (APCI), related glycidyl ethers like bisphenol A diglycidyl ether (BADGE) tend to form ammonium adduct ions [M+NH₄]⁺. lcms.cz For this compound, with a molecular weight of 206.28 g/mol , the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 207.138. nih.gov Tandem mass spectrometry (MSn or MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. For instance, high-collision dissociation (HCD) fragmentation of the [M+H]⁺ ion of this compound produces several characteristic fragment ions. nih.gov

For analysis by LC-MS, a reverse-phase (RP) HPLC method can be employed. sielc.com A C18 column is often suitable for separation. researchgate.net For MS-compatible applications, the mobile phase typically consists of solvents like acetonitrile and water, with formic acid used as a modifier instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₂ | mzcloud.org |

| Molecular Weight | 206.28 g/mol | nih.gov |

| Precursor Ion (m/z) | 207.138 [M+H]⁺ | nih.gov |

| Top 5 Fragment Ions (m/z) | 177.1273, 57.0699, 163.1116, 133.0647, 107.0491 | nih.gov |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for Oligomer Identification

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is an essential technique for the characterization of polymers and oligomers derived from this compound. nih.govkorea.ac.kr This soft ionization technique is particularly well-suited for analyzing large, non-volatile molecules like oligomers, which can be challenging to analyze by other methods. In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser irradiation causes desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer to determine their m/z.

The choice of matrix is critical for successful MALDI-TOF MS analysis of polymers. nih.govescholarship.org For polymers containing aromatic structures, a matrix such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to be highly effective. nih.gov The presence of the tert-butylphenyl group in the DCTB matrix may enhance its compatibility and ionization efficiency for polymers derived from this compound. nih.gov MALDI-TOF MS analysis provides detailed information on the molecular weight distribution of oligomers, including the number-average molecular weight (Mn) and weight-average molecular weight (Mw), as well as the identification of end-groups and repeating units. korea.ac.kr

Infrared (IR) Spectroscopy (e.g., ATR-FTIR) for Polymer Identification

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule or polymer. When applied to polymers of this compound, Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory for simple sample analysis, can confirm the polymer structure.

The IR spectrum of this compound and its polymers would exhibit characteristic absorption bands corresponding to its structural features. nih.gov

Table 2: Expected IR Absorption Bands for this compound Polymers

| Wavenumber (cm⁻¹) | Functional Group / Vibration |

|---|---|

| ~3050-3030 | Aromatic C-H stretch |

| ~2960-2850 | Aliphatic C-H stretch (from tert-butyl and ether backbone) |

| ~1610, 1510 | Aromatic C=C ring stretch |

| ~1250 | Aryl-O (ether) stretch |

| ~1100 | C-O-C (ether) stretch |

| ~915, 830 | Oxirane ring vibrations (in monomer or unreacted end-groups) |

| ~3500 | O-H stretch (from hydrolysis of epoxide or in polyol derivatives) |

By analyzing the presence, absence, or shift of these bands, one can monitor the polymerization process (e.g., the disappearance of the oxirane ring bands) and identify the resulting polymer structure.

Confocal Raman Microscopy for Coating Layer Characterization

Confocal Raman Microscopy is a powerful, non-destructive technique for analyzing the chemical composition and distribution of components within a material, such as a coating layer, with high spatial resolution. mdpi.comoxinst.com This method is particularly valuable for characterizing the micro-distribution of polymers derived from this compound within a multi-component coating formulation. mdpi.com

The technique works by focusing a laser beam onto a small spot on the sample. The scattered light, which includes the Raman scattered light containing chemical information, is collected and analyzed. The confocal setup ensures that only light from the focal plane is detected, enabling depth profiling and the creation of 3D chemical maps of the coating. oxinst.compaint.org

By targeting the unique Raman fingerprint bands of the this compound-based polymer, as well as other components like pigments or additives, their spatial distribution can be visualized. mdpi.com This provides valuable insights into the coating's homogeneity, the penetration of the resin into a substrate, or the identification of defects, which can help in optimizing the coating's performance and durability. mdpi.compaint.org

Other Analytical Considerations

Sample Preparation and Extraction Methods (e.g., Purge and Trap System for Volatiles)

Proper sample preparation is a critical step for accurate analysis. For the determination of volatile or semi-volatile compounds like this compound in complex matrices such as water or soil, a pre-concentration step is often necessary. The purge and trap technique is a widely used method for extracting and concentrating volatile organic compounds (VOCs). sigmaaldrich.comgcms.cz

The process involves bubbling an inert gas (purging) through the sample, which liberates the volatile analytes. gcms.czglsciences.eu The gas stream then passes through a trap containing one or more adsorbent materials, which retain the target compounds. sigmaaldrich.comteledynelabs.com After purging is complete, the trap is rapidly heated (desorbed), and the concentrated analytes are transferred to an analytical instrument, typically a gas chromatograph (GC) or GC-MS. sigmaaldrich.com This technique allows for the detection of trace levels of contaminants that might otherwise be below the detection limits of the instrument. sigmaaldrich.com

Table 3: Typical Parameters for Purge and Trap Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Purge Gas | Helium or Nitrogen | To strip volatile compounds from the sample matrix. gcms.cz |

| Purge Time | 10-15 minutes | To ensure efficient transfer of analytes to the vapor phase. |

| Trap Adsorbents | Tenax, silica gel, charcoal | To effectively retain a wide range of volatile compounds. clu-in.org |

| Desorb Temperature | 180-250°C | To rapidly release trapped analytes from the adsorbent. clu-in.org |

| Desorb Time | 0.5-2 minutes | To transfer analytes in a narrow band to the GC column. clu-in.org |

Data Acquisition and Processing Software (e.g., Xcalibur)

Modern analytical instruments generate vast amounts of complex data that require sophisticated software for acquisition, processing, and interpretation. Software platforms like Thermo Scientific's Xcalibur are integral to the LC-MS workflow. thermofisher.comthermofisher.com

Xcalibur software provides a unified interface to control the LC and MS instruments, set up analytical methods, and create acquisition sequences for automated sample analysis. thermofisher.comunt.edu After data acquisition, its processing tools allow for:

Chromatogram Integration: Automatically detecting and integrating chromatographic peaks to determine their area, which is proportional to the analyte concentration. unt.edu

Spectral Analysis: Viewing and interpreting mass spectra to identify compounds based on their m/z values and fragmentation patterns. thermofisher.com

Quantification: Creating calibration curves from standards and calculating the concentration of the target analyte in unknown samples. unt.edu

Reporting: Generating comprehensive reports that include chromatograms, spectra, calibration curves, and quantitative results. unt.edu

The use of such powerful software ensures data integrity, improves workflow efficiency, and allows for in-depth interrogation of the analytical data. thermofisher.com

Development of Homemade Databases for Oligomer Identification

In the analysis of complex polymeric materials, such as those derived from this compound, commercial spectral libraries often fall short in providing comprehensive identification of all present oligomeric species. This necessitates the development of specialized, in-house or "homemade" databases tailored to the specific compounds and reaction products under investigation. These databases are critical tools for the accurate identification and characterization of oligomers in complex mixtures, particularly when using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC).

The creation of a homemade database for this compound oligomers involves a systematic process of generating and compiling analytical data for a series of well-characterized oligomers. This process typically begins with the controlled synthesis or separation of individual oligomers. Techniques such as preparative chromatography can be employed to isolate oligomers of varying chain lengths.

Once isolated, each oligomer is subjected to rigorous analysis to obtain its characteristic analytical signature. Mass spectrometry is a primary tool for this purpose, providing accurate mass-to-charge ratios ([M+H]⁺, [M+Na]⁺, etc.) and distinct fragmentation patterns upon collision-induced dissociation (CID). This fragmentation data is particularly valuable as it provides structural information about the oligomer, aiding in its unambiguous identification.

In addition to mass spectral data, chromatographic retention times are also a crucial component of a homemade database. Under defined chromatographic conditions, each oligomer will have a characteristic retention time, which serves as an additional point of confirmation for its identification in a mixture.

The compiled data, including oligomer structure, molecular weight, retention time, and mass spectral information, is then organized into a searchable database format. This allows for the rapid and confident identification of oligomers in unknown samples by comparing their experimentally obtained analytical data with the entries in the homemade database.

Below is a representative example of a data table that would form the core of a homemade database for the identification of this compound oligomers.

Table 1: Representative Data for a Homemade Oligomer Database of this compound

| Oligomer (n) | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

|---|---|---|---|---|

| 1 (Monomer) | C₁₃H₁₈O₂ | 206.28 | 207.13 | 149, 135, 91 |

| 2 (Dimer) | C₂₆H₃₆O₄ | 412.56 | 413.26 | 207, 149, 135 |

| 3 (Trimer) | C₃₉H₅₄O₆ | 618.84 | 619.39 | 413, 207, 149 |

This structured approach to developing a homemade database provides a powerful and indispensable tool for researchers working with oligomeric materials, enabling more accurate and detailed characterization than would be possible with generic databases alone.

V. Toxicological and Ecotoxicological Research on 4 Tert Butylphenyl Glycidyl Ether

Human Health Considerations

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single short-term exposure. For 4-tert-Butylphenyl glycidyl (B131873) ether, the available data primarily focuses on the dermal route of exposure.

Research has established a dermal LD50 (Lethal Dose, 50%) for the compound. In studies conducted on rats, the dermal LD50 was found to be greater than 2000 mg/kg fishersci.com. Data for acute oral and inhalation toxicity are not consistently available in the reviewed literature fishersci.comfishersci.be.

| Acute Toxicity of 4-tert-Butylphenyl glycidyl ether | |

|---|---|

| Exposure Route | Value |

| Oral | No data available |

| Dermal | LD50 > 2000 mg/kg (Rat) fishersci.com |

| Inhalation | No data available |

This compound is recognized as a skin sensitizer, meaning it can elicit an allergic response following skin contact fishersci.comfishersci.becanbipharm.commicro-measurements.com. This classification is noted in various safety data sheets and toxicological profiles fishersci.comcanbipharm.commicro-measurements.comampnuts.ru.

Upon exposure, individuals may develop an allergic skin reaction, a condition known as allergic contact dermatitis canbipharm.comampnuts.ru. Symptoms of such a reaction can include rash, itching, swelling, and redness of the skin fishersci.com. The compound is listed as a component in some epoxy resin systems, which are known sources of occupational allergens micro-measurements.comampnuts.ru.

Exposure to this compound has been shown to cause irritation to both the skin and eyes.

Skin Irritation: The compound is classified as a skin irritant canbipharm.commicro-measurements.comampnuts.rutcichemicals.com. Direct contact can lead to inflammation and redness. In case of skin contact, it is recommended to wash the affected area immediately and thoroughly with soap and water ampnuts.rufarnell.com. Contaminated clothing should be removed and laundered before reuse canbipharm.com.

Eye Irritation: It is also classified as causing serious eye irritation canbipharm.commicro-measurements.comampnuts.rutcichemicals.com. Contact with the eyes can result in significant discomfort and potential damage. Standard first-aid procedure for eye contact involves rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do canbipharm.com.

Based on the available scientific literature, there is limited specific research into the potential for this compound to directly modulate gene expression in human cells. While studies have explored the impact of structurally related phenols on gene expression pathways, direct evidence for this specific glycidyl ether is not well-documented nih.govindustrialchemicals.gov.auresearchgate.netbiorxiv.org. Therefore, its precise effects on cellular signaling and gene regulation remain an area requiring further investigation.

Genetic toxicity studies assess the potential of a chemical to damage genetic material (DNA). This compound has been evaluated in several in vitro systems.

The compound is suspected of causing genetic defects, as indicated by its classification as a Category 2 germ cell mutagen (H341) or Mutagenicity Category 1A in some classifications micro-measurements.comampnuts.rutcichemicals.comthgeyer.com. The Registry of Toxic Effects of Chemical Substances (RTECS) also contains mutation data for this substance canbipharm.com.

In bacterial reverse mutation assays (Ames test), tert-Butylphenyl glycidyl ether was found to be mutagenic to Salmonella typhimurium strain TA100 in the absence of an external metabolic activation system. However, it was not mutagenic to strains TA1535, TA1537, or TA98 who.int.

While studies on sister chromatid exchange (SCE) and chromosome aberrations have been conducted on other aliphatic epoxides, specific data for this compound in these assays were not found in the reviewed literature umich.edunih.govdntb.gov.ua.

Given its use as a reactive diluent in epoxy resin systems, occupational exposure is a key consideration ampnuts.ru. Safety assessments focus on minimizing direct contact and inhalation.

Currently, specific occupational exposure limits for this compound have not been established by major regulatory bodies fishersci.comfishersci.be. In the absence of formal limits, adherence to good industrial hygiene practices is crucial.

Recommended safety measures for handling the compound include:

Engineering Controls: Using a closed system or ensuring adequate local exhaust ventilation to prevent the generation of vapor or mist tcichemicals.com.

Personal Protective Equipment (PPE): Wearing appropriate protective gloves, clothing, and eye/face protection (such as safety glasses or goggles) is essential to prevent skin and eye contact fishersci.comcanbipharm.comtcichemicals.com.

Hygiene Practices: Washing hands and face thoroughly after handling is a critical practice. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse fishersci.comcanbipharm.comtcichemicals.com.

Occupational Exposure and Safety Assessments

Occupational Exposure Survey Data

The National Institute for Occupational Safety and Health (NIOSH) has conducted broad surveys, such as the National Occupational Hazards Survey (NOHS), to estimate potential occupational exposures to various chemical substances, including the class of glycidyl ethers. These surveys identify industries where such exposures are likely to occur. However, specific quantitative exposure data for this compound is not extensively detailed in publicly available literature.

A significant challenge in tracking occupational exposure to this compound is its frequent inclusion in proprietary or trade name products, such as epoxy resin systems, where the specific chemical composition is not always disclosed on product labels cdc.gov. This lack of transparency can lead to unrecognized hazardous situations. For instance, workers may be exposed through the inhalation of aerosols when spraying protective coatings containing these epoxy resins or via skin contact cdc.gov. NIOSH has expressed concern over the potential for testicular atrophy and hemopoietic system abnormalities in workers exposed to glycidyl ethers, based on findings in animal studies cdc.gov.

Table 1: General Information on Occupational Exposure to Glycidyl Ethers

| Aspect | Description | Source |

|---|---|---|

| Exposure Routes | Inhalation of vapors or aerosols (e.g., during spraying), skin contact. | cdc.gov |

| Contributing Factor | Use in proprietary products without disclosure of toxic agents. | cdc.gov |

| Potential Health Concerns | Based on animal studies, potential for testicular atrophy and hemopoietic abnormalities. | cdc.gov |

| Affected Industries | Industries using epoxy resins and protective coatings. | cdc.gov |

Occupational Exposure Banding

Occupational Exposure Banding (OEB) is a process used to assign chemicals into specific categories or "bands" based on their health outcomes and potency. These bands correspond to a range of exposure concentrations designed to protect worker health. This approach is particularly useful for substances that lack formal Occupational Exposure Limits (OELs).

The European Chemicals Agency (ECHA) plays a role in recommending OELs, which can be either Indicative Occupational Exposure Limit Values (IOELVs) or Binding Occupational Exposure Limit Values (BOELVs) glycol-ethers.eucroneri.co.ukdguv.de. IOELVs are health-based, while BOELVs also consider socio-economic and technical feasibility factors glycol-ethers.eu. Member states are required to establish national limits based on these EU-level values glycol-ethers.eucroneri.co.uk.

Environmental Fate and Ecotoxicity

Toxicity to Aquatic Organisms and Long-Term Adverse Effects in Aquatic Environment

This compound is recognized as being hazardous to the aquatic environment. It is classified as toxic to aquatic life with long-lasting effects (H411) nih.govfishersci.beechemi.com. This classification indicates that the substance can cause harm to aquatic organisms and that its effects may persist over extended periods in aquatic ecosystems.

Research on the related compound, 4-tert-butylphenol (B1678320), shows it exhibits toxic effects on various aquatic organisms nih.gov. Studies on other simple alkylphenols have demonstrated varying levels of acute and chronic toxicity to microbes, invertebrates, and fish, with the marine bacterium Vibrio fischeri showing high sensitivity nih.gov. While specific toxicity values (e.g., LC50, EC50) for this compound are not detailed in the provided search results, its GHS classification points to a significant potential for adverse environmental impact. The long-term effects are a concern due to the potential for persistence and chronic exposure in aquatic environments fishersci.comfishersci.be.

Table 2: GHS Environmental Hazard Classification

| Hazard Statement Code | Hazard Statement | Classification |

|---|

Degradation Pathways and Ecological Implications

The degradation of the parent compound, 4-tert-butylphenol, has been studied more extensively. It is known to be biodegradable under aquatic aerobic conditions and degrades rapidly in the atmosphere through reactions with hydroxyl radicals industrialchemicals.gov.au. Bacterial strains, such as Sphingobium fuliginis, have been shown to utilize 4-tert-butylphenol as a sole carbon and energy source, transforming it initially to 4-tert-butylcatechol nih.govresearchgate.net. Photodegradation is another pathway, where UV light can transform 4-tert-butylphenol into by-products like 4-tert-butylcatechol and hydroquinone researchgate.net.

Given that 4-tert-butylphenol is a likely degradation product of this compound, these pathways are ecologically relevant. The breakdown of the glycidyl ether could release 4-tert-butylphenol, a compound with known endocrine-disrupting properties, posing a risk to aquatic ecosystems nih.govindustrialchemicals.gov.au.

Persistence and Bioaccumulation Potential

The persistence and bioaccumulation potential of a chemical determine its long-term environmental risk. One safety data sheet indicates that this compound is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) fishersci.be.

However, its classification as "toxic to aquatic life with long lasting effects" suggests some level of persistence or chronic toxicity nih.govfishersci.be. The potential for bioaccumulation can be estimated using the octanol-water partition coefficient (Log Kow). The related compound, 4-tert-butylphenol, has a Log Kow of 3.3, which is below the general threshold for high bioaccumulation potential (typically ≥ 4.2) industrialchemicals.gov.au. Measured bioconcentration factor (BCF) values for 4-tert-butylphenol in fish are low, further suggesting a low potential to bioconcentrate industrialchemicals.gov.au. For this compound, the calculated XLogP3 is 3.3, indicating a moderate potential for bioaccumulation nih.govechemi.com.

Table 3: Physicochemical Properties Related to Persistence and Bioaccumulation

| Property | Value/Information | Implication | Source |

|---|---|---|---|

| PBT/vPvB Status | Not considered PBT/vPvB | Lower long-term risk profile | fishersci.be |

| Log Kow / XLogP3 | 3.3 | Moderate bioaccumulation potential | nih.govechemi.com |

Mobility in Soil and Volatilization from Water and Soil Surfaces

The mobility of a substance in soil governs its potential to leach into groundwater. This property is often estimated using the soil adsorption coefficient (Koc). For the related compound 4-tert-butylphenol, the calculated log Koc is 3.1, which indicates low mobility in soil industrialchemicals.gov.au. Multimedia partitioning models predict that 4-tert-butylphenol will mainly partition to the soil compartment industrialchemicals.gov.au. Given the structural similarities, this compound is also expected to have limited mobility in soil.

Volatilization from water and soil surfaces is dependent on a chemical's vapor pressure and water solubility. This compound is described as slightly soluble or insoluble in water nih.govechemi.comfishersci.de. Ethers as a class can form unstable peroxides when exposed to air echemi.comnoaa.gov. While specific data on the Henry's Law constant or volatilization rates for this compound are not available in the search results, its relatively high boiling point (165 - 170 °C at 14 mmHg) and low vapor pressure suggest that volatilization is not likely to be a major environmental fate process nih.govfishersci.be.

Impact on Wastewater Treatment Plants

Direct research on the fate of this compound in wastewater treatment plants (WWTPs) is limited. However, the compound's structure, featuring an ether linkage, suggests it may undergo hydrolysis to form 4-tert-butylphenol (4-t-BP). The environmental fate of 4-t-BP and the structurally similar 2,4-Di-tert-butylphenol (2,4-DTBP) has been investigated, providing insight into how the core structure of this compound may behave during wastewater treatment.